4,5-Dichloro-3-nitropyridin-2-amine
Overview
Description
4,5-Dichloro-3-nitropyridin-2-amine is a chemical compound with the molecular formula C5H3Cl2N3O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one nitro group attached to the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
The synthesis of 4,5-Dichloro-3-nitropyridin-2-amine typically involves the nitration of 4,5-dichloropyridine. One common method includes the reaction of 4,5-dichloropyridine with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 3-position of the pyridine ring . Industrial production methods often involve similar nitration reactions, optimized for large-scale production.
Chemical Reactions Analysis
4,5-Dichloro-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5-Dichloro-3-nitropyridin-2-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-Dichloro-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and chlorine atoms play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
4,5-Dichloro-3-nitropyridin-2-amine can be compared with other nitropyridine derivatives, such as:
- 2,6-Dichloro-3-nitropyridin-4-amine
- 2,4,6-Trichloro-3-nitropyridine
- 2,6-Dichloro-3-methyl-5-nitropyridine
These compounds share similar structural features but differ in the position and number of substituents on the pyridine ring. The unique combination of substituents in this compound gives it distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
4,5-dichloro-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVDKOZOAOAFDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676983 | |
Record name | 4,5-Dichloro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662116-67-8 | |
Record name | 4,5-Dichloro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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